

# Standard Operating Procedure for Cefuroxime Axetil Stability Testing

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## Compound of Interest

Compound Name: **Ceftriaxone**

Cat. No.: **B1216817**

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Cefuroxime Axetil, a second-generation cephalosporin antibiotic, is a prodrug of cefuroxime. Its stability is a critical quality attribute that ensures the safety, efficacy, and shelf-life of the pharmaceutical product. This document outlines the standard operating procedure for conducting stability testing of Cefuroxime Axetil in accordance with the International Council for Harmonisation (ICH) guidelines. The protocol covers forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule, as well as long-term and accelerated stability studies to determine the shelf-life of the drug product.

Cefuroxime Axetil is susceptible to degradation primarily through hydrolysis and oxidation.<sup>[1][2]</sup> The major degradation pathways involve the opening of the  $\beta$ -lactam ring under both acidic and alkaline conditions, which leads to a loss of antibacterial activity.<sup>[1]</sup> Additionally, isomerization to form  $\Delta^3$ -isomers and E-isomers is a known degradation route.<sup>[1]</sup> Therefore, a stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products.

## Materials and Methods

### Materials and Reagents

- Cefuroxime Axetil reference standard
- Cefuroxime Axetil drug product (e.g., tablets, oral suspension)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate
- Hydrochloric acid (0.1 N)
- Sodium hydroxide (0.1 N)
- Hydrogen peroxide (30%)
- Purified water

## Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance
- pH meter
- Stability chambers
- Volumetric flasks and pipettes
- Syringe filters (0.45  $\mu$ m)

## Experimental Protocols

### Stability-Indicating HPLC Method

A validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method shall be used for the assay of Cefuroxime Axetil and the determination of its degradation products.[\[3\]](#)[\[4\]](#)

- Column: C8 or C18 column (e.g., Teknokroma, tracer excel C8, 15 cm x 0.46 cm, 5  $\mu$ m)[4]
- Mobile Phase: A mixture of a buffer solution (e.g., 0.02M potassium dihydrogen phosphate), methanol, and acetonitrile. A common ratio is 60:35:5 (v/v/v).[4]
- Flow Rate: 1.0 mL/min[4]
- Detection Wavelength: 278 nm[4]
- Column Temperature: 35°C[4]
- Injection Volume: 20  $\mu$ L

## Preparation of Solutions

- Standard Solution: Prepare a stock solution of Cefuroxime Axetil reference standard in methanol at a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to a suitable concentration for analysis.[1][4]
- Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to a specific amount of Cefuroxime Axetil, into a volumetric flask. Add methanol, sonicate to dissolve, and then dilute to volume with methanol. Filter the solution through a 0.45  $\mu$ m syringe filter before injection.[4]
- Sample Solution (Oral Suspension): Reconstitute the oral suspension according to the manufacturer's instructions. Accurately transfer a volume of the suspension equivalent to a specific amount of Cefuroxime Axetil into a volumetric flask. Dilute with a suitable solvent and mix thoroughly. Filter the solution before analysis.[5][6]

## Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation products and to demonstrate the specificity of the analytical method.[1][7]

- Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at room temperature for a specified period (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.[1] Cefuroxime is highly sensitive to hydrolytic conditions.[8]

- Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for a specified period. Neutralize the solution with 0.1 N HCl before analysis.[1][9] Extensive degradation is expected under alkaline conditions.[9]
- Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H<sub>2</sub>O<sub>2</sub>. Store the solution at room temperature for a specified period.[8][10]
- Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 105°C) for a specified duration.
- Photolytic Degradation: Expose the drug substance or product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

## Long-Term and Accelerated Stability Testing

Long-term and accelerated stability studies are conducted to establish the shelf-life and storage conditions for the drug product.[11][12]

- Packaging: The drug product should be stored in its proposed commercial packaging.
- Storage Conditions:
  - Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[3]
  - Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[3][11]
- Testing Frequency:
  - Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
  - Accelerated: 0, 3, and 6 months.[3]
- Parameters to be Tested:
  - Appearance
  - Assay of Cefuroxime Axetil

- Degradation products
- Dissolution (for solid oral dosage forms)
- Water content

## Data Presentation

Quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison and trend analysis.

Table 1: Forced Degradation Study of Cefuroxime Axetil

Stress Condition	Duration	Assay of Cefuroxime Axetil (%)	Major Degradation Products (% Peak Area)
0.1 N HCl (Room Temp)	24 hours		
0.1 N NaOH (Room Temp)	24 hours		
30% H <sub>2</sub> O <sub>2</sub> (Room Temp)	24 hours		
Thermal (105°C)	48 hours		
Photolytic	1.2 million lux hours		

Table 2: Accelerated Stability Study Data (40°C ± 2°C / 75% RH ± 5% RH)

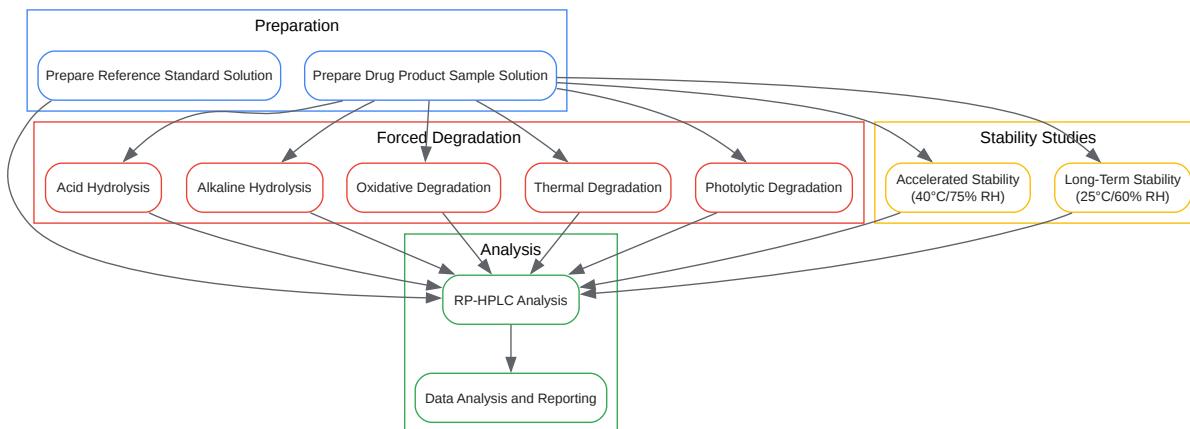
Testing Parameter	Acceptance Criteria	Initial	1 Month	3 Months	6 Months
Appearance					
Assay (%)	90.0 - 110.0				
Δ <sup>3</sup> -isomers (%)	≤ 2.0				
E-isomers (%)	≤ 1.5				
Total Impurities (%)	≤ 5.0				
Dissolution (%)	Q = 75% in 45 min				

Table 3: Long-Term Stability Study Data (25°C ± 2°C / 60% RH ± 5% RH)

Testing Parameter	Acceptance Criteria	Initial	3 Months	6 Months	12 Months	24 Months	36 Months
Appearance							
Assay (%)	90.0 - 110.0						
$\Delta^3$ -isomers (%)	$\leq 2.0$						
E-isomers (%)	$\leq 1.5$						
Total Impurities (%)	$\leq 5.0$						
Dissolution (%)	$Q = 75\%$ in 45 min						

## Visualizations

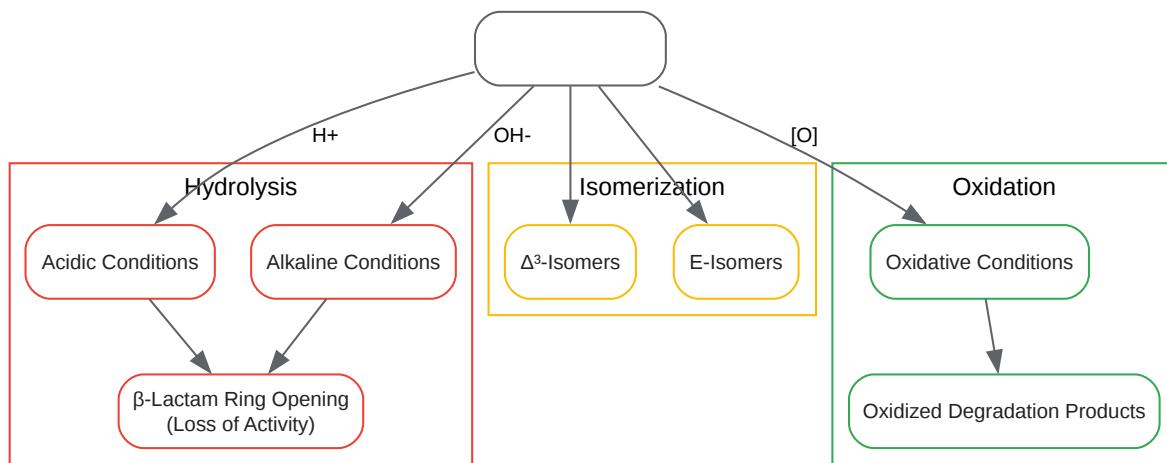
### Experimental Workflow for Stability Testing



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Caption: Workflow for Cefuroxime Axetil Stability Testing.

## Degradation Pathways of Cefuroxime Axetil



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Caption: Major Degradation Pathways of Cefuroxime Axetil.

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